(R)-C3-TunePhos

説明

(R)-C3-TunePhos is a novel small molecule inhibitor developed by researchers at the University of Toronto. It is a potent competitive inhibitor of the enzyme protein kinase C (PKC). This inhibitor has been used in a wide range of biochemical and physiological studies and has been demonstrated to be a useful tool for studying the role of PKC in cellular processes.

科学的研究の応用

Modular Route to C3*-TunePhos-Type Ligands

(R)-C3-TunePhos-type ligands exhibit tunable steric and electronic effects, making them valuable in chemical synthesis. An efficient and modular synthetic route to these bidentate C3*-TunePhos ligands has been developed, involving in situ Grignard exchange and a Cu(II)-mediated intramolecular oxidative radical coupling process. This technology highlights the versatility of C3*-TunePhos-type ligands in synthesizing a diverse array of novel N,S-centered bidentate ligands (Deng et al., 2017).

Asymmetric Synthesis with Ruthenium Catalysis

A ruthenium/C3-TunePhos catalytic system has shown high efficiency in the direct reductive amination of simple ketones, using ammonium acetate and H2. This method provides a user-friendly approach to synthesize primary amines with excellent enantiocontrol, making it relevant for scalable synthesis of key intermediates in drug molecules (Tan et al., 2018).

Electronically Deficient C3-TunePhos Ligands in Asymmetric Reactions

The novel electronically deficient chiral diphosphine ligand, (Rax,S,S)-F12-C3-TunePhos, demonstrates significant applications in asymmetric 1,4-addition reactions. Featuring fluoro-functional groups and a C3-TunePhos backbone, it achieves high activities and enantioselectivities in these reactions (Hu et al., 2016).

Divergent Synthesis and Applications in Hydrogenations

C3-TunePhos-type chiral diphosphine ligands have been used in Ru-catalyzed asymmetric hydrogenations, achieving high enantioselectivity. These ligands offer a divergent strategy for the synthesis of beta-methyl chiral amines and alpha-hydroxy acid derivatives, important for the synthesis of natural products and biologically active molecules (Sun et al., 2008).

Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines

In the iridium-catalyzed enantioselective hydrogenation of quinolines, C3*-TunePhos chiral diphosphine ligands have been successfully applied. This method provides efficient access to optically active tetrahydroquinolines, a key component in pharmaceutical synthesis (Gou et al., 2010).

Synthesis of Electron-Deficient Ligands and Application in Hydrogenation

(R)-C3-TunePhos has been used in the synthesis of electron-deficient chiral diphosphine ligands, applied in palladium-catalyzed asymmetric hydrogenation of α-iminophosphonates. This method achieved high enantioselectivity, highlighting the ligand’s utility in synthesizing complex chemical structures (Xie et al., 2018).

Intermolecular Hydroamination Catalysis

The Ir(I)-C3-TunePhos complex was used in intermolecular hydroamination of alkenes with heteroaromatic amines, demonstrating perfect regioselectivity and good enantioselectivity. This reaction showcases the complex's utility in synthesizing organic molecules (Pan et al., 2012).

Highly Enantioselective Hydrogenation of Alpha-Phthalimide Ketone

A Ru-(C3-TunePhos) complex catalyst was used for the hydrogenation of alpha-phthalimide ketones, achieving excellent enantioselectivity. This method is significant for synthesizing enantiomerically pure amino alcohols, essential in pharmaceuticals (Lei et al., 2004).

Axial Chirality Control in Synthesis of Chiral Diphosphine Ligands

C3*-TunePhos chiral diphosphine ligands were synthesized with high efficiency, demonstrating their utility in the ruthenium-catalyzed asymmetric hydrogenation of β-keto esters. This process is vital for creating chiral building blocks in natural products and biologically active molecules (Sun et al., 2009).

Allylic Substitution on Pd/Al2O3 Modified by Chiral Diphosphines

(R)-C3-Tunephos was utilized in the allylic substitution reaction on Pd/Al2O3, showcasing its effectiveness in catalyzing enantioselective reactions. This process is important for synthesizing various organic compounds (Reimann et al., 2007).

C3aR Inhibition in Experimental Lupus

In a study unrelated to (R)-C3-TunePhos, C3a receptor (C3aR) inhibition was found to reduce neurodegeneration in a lupus model. This shows the broad scope of C3-related research beyond (R)-C3-TunePhos applications (Jacob et al., 2010).

Role of c-fos in Retinal Ganglion Cells

Another unrelated study investigated c-fos in the apoptosis and regeneration of retinal ganglion cells, highlighting the diversity of research in the field of cellular biology (Oshitari et al., 2002).

特性

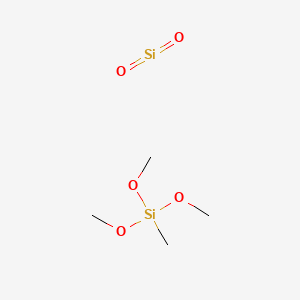

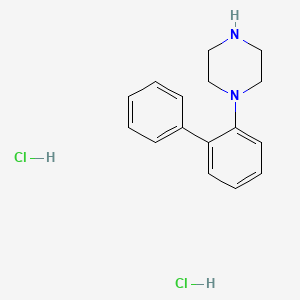

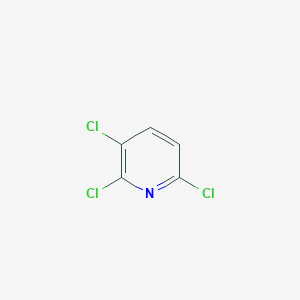

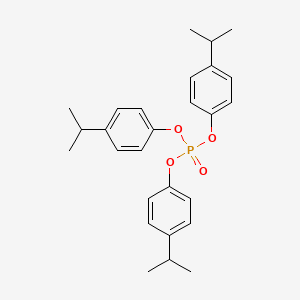

IUPAC Name |

(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H32O2P2/c1-5-16-30(17-6-1)42(31-18-7-2-8-19-31)36-26-13-24-34-38(36)39-35(41-29-15-28-40-34)25-14-27-37(39)43(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-14,16-27H,15,28-29H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIXSUJKFAATAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H32O2P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-C3-TunePhos | |

CAS RN |

301847-89-2 | |

| Record name | R-(-)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3415581.png)